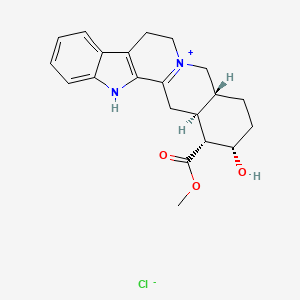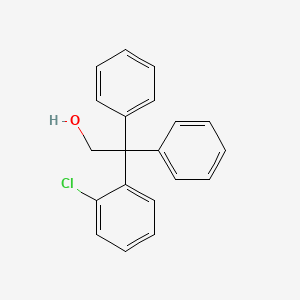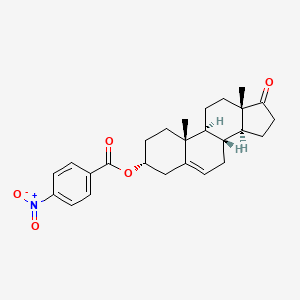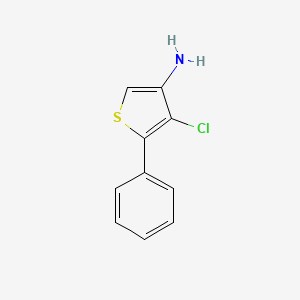
4-Chloro-5-phenylthiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-phenylthiophen-3-amine is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with the molecular formula C10H8ClNS, has garnered interest due to its potential biological activities and synthetic versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenylthiophen-3-amine can be achieved through various methods. Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-5-phenylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
科学的研究の応用
4-Chloro-5-phenylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用機序
The mechanism of action of 4-Chloro-5-phenylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-Chlorothiophene: A similar compound with a chlorine atom at the 2-position.
5-Phenylthiophene: A derivative with a phenyl group at the 5-position
Uniqueness
4-Chloro-5-phenylthiophen-3-amine is unique due to the presence of both a chlorine atom and a phenyl group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H8ClNS |
|---|---|
分子量 |
209.70 g/mol |
IUPAC名 |
4-chloro-5-phenylthiophen-3-amine |
InChI |
InChI=1S/C10H8ClNS/c11-9-8(12)6-13-10(9)7-4-2-1-3-5-7/h1-6H,12H2 |
InChIキー |
MXMAUDMTDCLUNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CS2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


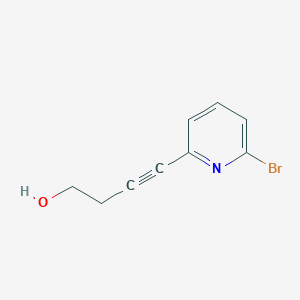
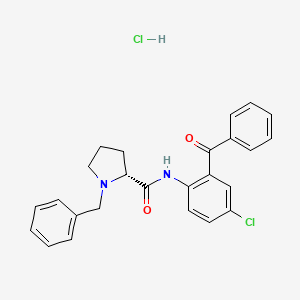
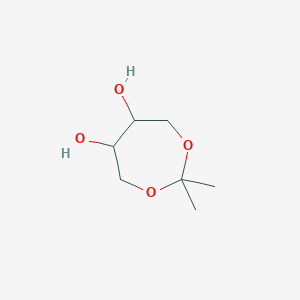
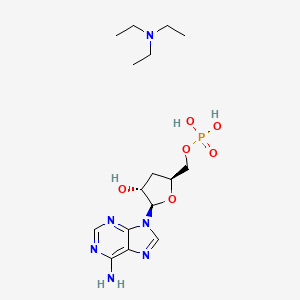

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
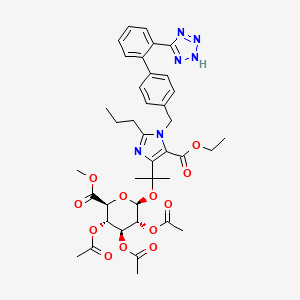
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
